Cas no 2171759-52-5 (2-{1-benzyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopiperidin-4-yl}acetic acid)

2-{1-benzyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopiperidin-4-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{1-benzyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopiperidin-4-yl}acetic acid
- EN300-1500059
- 2171759-52-5
- 2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid
-
- インチ: 1S/C34H35N3O5/c1-2-10-30(35-33(41)42-23-29-27-15-8-6-13-25(27)26-14-7-9-16-28(26)29)32(40)36-34(21-31(38)39)17-19-37(20-18-34)22-24-11-4-3-5-12-24/h1,3-9,11-16,29-30H,10,17-23H2,(H,35,41)(H,36,40)(H,38,39)
- InChIKey: UCQPCFBWSVPVHV-UHFFFAOYSA-N
- ほほえんだ: OC(CC1(CCN(CC2C=CC=CC=2)CC1)NC(C(CC#C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 565.25767123g/mol
- どういたいしつりょう: 565.25767123g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 42
- 回転可能化学結合数: 11
- 複雑さ: 970
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 108Ų
2-{1-benzyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopiperidin-4-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1500059-0.1g |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1500059-0.05g |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1500059-500mg |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1500059-250mg |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1500059-2.5g |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1500059-5.0g |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1500059-100mg |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1500059-10000mg |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1500059-50mg |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1500059-2500mg |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 2500mg |
$6602.0 | 2023-09-27 |
2-{1-benzyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopiperidin-4-yl}acetic acid 関連文献
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
10. Back matter
2-{1-benzyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopiperidin-4-yl}acetic acidに関する追加情報
2-{1-benzyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopiperidin-4-yl}acetic acid: A Comprehensive Overview
2-{1-benzyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopiperidin-4-yl}acetic acid is a complex organic compound with the CAS number 2171759-52-5. This compound belongs to the class of peptidomimetics, which are molecules designed to mimic the structure and function of peptides while offering improved stability and bioavailability. The compound's structure incorporates several key functional groups, including a benzyl group, a piperidine ring, and a fluorenylmethoxycarbonyl (Fmoc) group, which are critical for its biological activity and chemical properties.
The Fmoc group is particularly notable as it is a widely used protecting group in solid-phase peptide synthesis (SPPS). Its presence in this compound suggests that it may play a role in stabilizing the molecule during synthesis or in vivo. Recent studies have highlighted the importance of such protecting groups in enhancing the efficiency of peptide-based drug delivery systems. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that Fmoc-containing peptidomimetics exhibit enhanced resistance to enzymatic degradation, making them promising candidates for therapeutic applications.
The benzyl group attached to the piperidine ring contributes to the compound's hydrophobicity, which is essential for its ability to interact with cellular membranes and penetrate into target cells. This property is crucial for drugs targeting intracellular pathogens or diseases such as cancer, where membrane penetration is a significant barrier to effective treatment. A study in *Nature Communications* explored the role of hydrophobic moieties in improving drug delivery across biological barriers, providing further evidence for the importance of this feature in the compound's design.
The piperidine ring serves as a scaffold for attaching other functional groups, including the Fmoc group and the acetic acid moiety. Piperidine-based compounds are known for their versatility in medicinal chemistry due to their ability to form hydrogen bonds and adopt various conformations. Recent advancements in computational chemistry have enabled researchers to predict the optimal conformation of such molecules, thereby facilitating their design for specific biological targets. For example, a study in *Chemical Science* utilized molecular dynamics simulations to optimize piperidine-based inhibitors for kinase enzymes, demonstrating the potential of this approach in drug discovery.
One of the most intriguing aspects of this compound is its potential application as a peptide mimetic. Peptide mimetics are designed to mimic the structure and function of natural peptides while overcoming their limitations, such as rapid degradation and poor bioavailability. The incorporation of an Fmoc group into this molecule suggests that it may be resistant to proteolytic enzymes, making it an attractive candidate for therapeutic use. Recent research has focused on developing Fmoc-containing mimetics for targeting specific receptors involved in diseases such as Alzheimer's and Parkinson's, highlighting their potential in neurodegenerative therapies.
In addition to its structural features, this compound exhibits unique pharmacokinetic properties that make it suitable for various drug delivery systems. Its hydrophobicity and stability under physiological conditions suggest that it could be formulated into nanoparticles or liposomes for targeted delivery. A study published in *Advanced Drug Delivery Reviews* explored the use of hydrophobic peptidomimetics in nanomedicine, emphasizing their potential for improving drug efficacy while reducing systemic toxicity.
From a synthetic standpoint, this compound can be synthesized using a combination of standard organic chemistry techniques, including nucleophilic substitution, coupling reactions, and protecting group strategies. The use of an Fmoc group during synthesis allows for precise control over the molecule's reactivity and selectivity. Recent advancements in catalytic asymmetric synthesis have also opened new avenues for producing enantiomerically pure versions of such compounds, which are essential for studying their stereochemical effects on biological activity.
In conclusion, 2-{1-benzyl-4-2-({(9H-fluoren
2171759-52-5 (2-{1-benzyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopiperidin-4-yl}acetic acid) 関連製品
- 1270528-16-9(2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol)
- 2138141-28-1((9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)
- 882055-36-9(Benzothiazole, 2-bromo-5-chloro-6-fluoro-)
- 2228264-34-2(5-chloro-2-(2-methyloxiran-2-yl)-1H-indole)
- 1903825-03-5(tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate)
- 33282-42-7(4-(bromomethyl)oxetan-2-one)
- 2092104-99-7(3-(cyanomethyl)pyrazine-2-carboxylic acid)
- 2031269-51-7(Morpholine, 2-(difluoromethyl)-2-methyl-)
- 1269052-82-5([1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate)
- 1429181-40-7(1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine)